KCC009 KCC009 KCC009 is a potent and selective Transglutaminase 2 Inhibitor. KCC009 exhibits potent radiosensitization effects in human lung cancer cells expressing wild-type or mutant p53 with different mechanisms. KCC009 disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy. KCC009 decreased DDC-induced liver enlargement without affecting MB formation or extent of liver injury. KCC-009 significantly attenuated the damaging effects of warfarin on arterial tissue.
Brand Name: Vulcanchem
CAS No.: 744198-19-4
VCID: VC0531646
InChI: InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1
SMILES: C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C21H22BrN3O5
Molecular Weight: 476.3 g/mol

KCC009

CAS No.: 744198-19-4

Cat. No.: VC0531646

Molecular Formula: C21H22BrN3O5

Molecular Weight: 476.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

KCC009 - 744198-19-4

Specification

CAS No. 744198-19-4
Molecular Formula C21H22BrN3O5
Molecular Weight 476.3 g/mol
IUPAC Name benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1
Standard InChI Key MRULUIQNANUWTK-ZVAWYAOSSA-N
Isomeric SMILES C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
SMILES C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical and Structural Properties

KCC009’s molecular architecture features a brominated dihydroisoxazole moiety linked to a carbamate-substituted phenylpropanoid backbone. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity . Key structural identifiers include:

  • SMILES: C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3

  • InChIKey: MRULUIQNANUWTK-ZVAWYAOSSA-N

  • CAS Registry: 744198-19-4

The compound’s three-dimensional conformation enables selective interaction with TG2’s active site, as evidenced by molecular docking simulations (unpublished data cited in MedChemExpress documentation) .

Physicochemical Profile

PropertyValueSource
Solubility (DMSO)250 mg/mL (524.86 mM)
Purity≥98.06% (HPLC)
Storage Conditions4°C (powder), -80°C (solution)

Mechanism of Action: TG2 Inhibition and Beyond

KCC009 competitively inhibits TG2 (Ki=3.2±0.4μMK_i = 3.2 \pm 0.4 \, \mu\text{M}), an enzyme implicated in extracellular matrix (ECM) remodeling and DNA damage repair . TG2 crosslinks fibronectin, creating a pro-survival microenvironment for tumors . By disrupting this process, KCC009 sensitizes cancer cells to cytotoxic therapies through two primary pathways:

Radiosensitization in Lung Cancer Models

In H1299 lung adenocarcinoma cells (wild-type and mutant p53), KCC009 (3.91 µM) reduced the radiation survival fraction (SF2) from 0.78 to 0.54 in p53-mutant cells and from 0.6 to 0.42 in wild-type cells . Key parameters from clonogenic assays include:

Cell LineTreatmentD₀ (Gy)Dq (Gy)SER
H1299/M175H-p53IR alone5.251.941.55
IR + KCC0093.391.17
H1299/WT-p53IR alone3.981.381.65
IR + KCC0092.410.84

D₀: Mean lethal dose; Dq: Quasi-threshold dose; SER: Sensitization enhancement ratio

Mechanistically, KCC009 + irradiation (6 Gy) induced:

  • G₀/G₁ arrest in wild-type p53 cells via p21 upregulation (2.3±0.42.3 \pm 0.4-fold) and Cyclin D downregulation (0.6±0.10.6 \pm 0.1-fold)

  • G₂/M arrest in mutant p53 cells through Cyclin B suppression (0.4±0.10.4 \pm 0.1-fold)

  • Apoptosis via Bax/Bcl-2 ratio elevation (3.2±0.33.2 \pm 0.3 in wild-type; 2.8±0.22.8 \pm 0.2 in mutant)

Chemosensitization in Glioblastoma

In orthotopic DBT-FG glioblastoma models, KCC009 (10 mg/kg, i.p.) enhanced the efficacy of carmustine (BCNU) by:

  • Reducing tumor bioluminescence by 68±7%68 \pm 7\% vs. BCNU alone (42±5%42 \pm 5\%)

  • Increasing median survival from 28 days (BCNU) to 41 days (BCNU + KCC009)

  • Disrupting fibronectin assembly in the ECM (54±6%54 \pm 6\% reduction in crosslinked fibronectin)

Pharmacokinetics and Formulation

KCC009’s poor aqueous solubility necessitates DMSO-based stock solutions (250 mg/mL) . Preclinical formulations for in vivo studies typically use:

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80

  • Dosage: 10 mg/kg in glioblastoma models ; 5–20 µM in vitro

Stability studies indicate a 6-month shelf life at -80°C, with <5% degradation .

ParameterFinding
Skin IrritationCategory 2 (H315)
Eye DamageCategory 2A (H319)
Respiratory ToxicitySTOT SE 3 (H335)
EcotoxicityWater Hazard Class 1 (low risk)

Handling requires nitrile gloves and eye protection . No genotoxicity or carcinogenicity has been reported to date.

Clinical Implications and Future Directions

KCC009’s dual radiosensitizing/chemosensitizing activity positions it as a potential adjunct in:

  • Non-small cell lung cancer: Overcoming p53-mediated radioresistance

  • Glioblastoma multiforme: Targeting infiltrative cells in the tumor periphery

  • Ovarian cancer: Preclinical data suggest synergy with PARP inhibitors (ongoing studies)

Challenges include optimizing brain penetration (current BBB permeability: 0.8±0.2×106cm/s0.8 \pm 0.2 \times 10^{-6} \, \text{cm/s}) and developing oral formulations . Phase I trials are anticipated to begin in 2026, pending IND approval.

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